molecular formula C19H17BrN2O5S2 B13373608 3-{[(4-bromophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

3-{[(4-bromophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

Cat. No.: B13373608
M. Wt: 497.4 g/mol
InChI Key: ATJAFQUXJHKTDI-UHFFFAOYSA-N
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Description

3-{[(4-bromophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a complex organic compound with a unique structure that combines a thiazoloquinazolinone core with a bromophenylsulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-bromophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazoloquinazolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazoloquinazolinone core.

    Introduction of the Bromophenylsulfonylmethyl Group: This step involves the reaction of the thiazoloquinazolinone core with a bromophenylsulfonylmethyl reagent under suitable conditions, such as the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-bromophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the bromophenylsulfonyl group to a phenylsulfonyl group.

    Substitution: The bromine atom in the bromophenylsulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common nucleophiles include amines (e.g., methylamine) and thiols (e.g., thiophenol).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may yield various substituted derivatives.

Scientific Research Applications

3-{[(4-bromophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anticancer or antimicrobial activity.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-{[(4-bromophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific cellular responses. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-chlorophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
  • 3-{[(4-fluorophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

Uniqueness

The uniqueness of 3-{[(4-bromophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the bromine atom, for example, can enhance its ability to participate in certain types of chemical reactions, such as nucleophilic substitution.

Properties

Molecular Formula

C19H17BrN2O5S2

Molecular Weight

497.4 g/mol

IUPAC Name

3-[(4-bromophenyl)sulfonylmethyl]-7,8-dimethoxy-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C19H17BrN2O5S2/c1-26-16-7-14-15(8-17(16)27-2)21-19-22(18(14)23)12(9-28-19)10-29(24,25)13-5-3-11(20)4-6-13/h3-8,12H,9-10H2,1-2H3

InChI Key

ATJAFQUXJHKTDI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N3C(CSC3=N2)CS(=O)(=O)C4=CC=C(C=C4)Br)OC

Origin of Product

United States

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